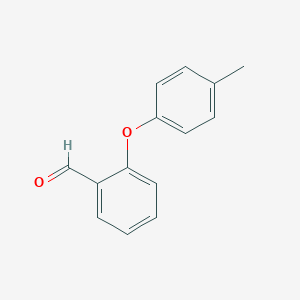

2-(4-Methylphenoxy)benzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related benzaldehyde derivatives is well-documented in the provided literature. For instance, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde is described, which involves photochemical and acid-catalyzed rearrangements . Another example is the synthesis of 4-hydroxybiphenyl-2-carboxylates from α,β-unsaturated aldehydes, which proceeds via an oxygenative [3 + 3] benzannulation reaction . Additionally, a new method for the preparation of 4-benzyloxyl-2-hydroxyl benzaldehyde from resorcinol is reported, which includes a Vilsmeier reaction and selective deprotection steps .

Molecular Structure Analysis

The molecular structures of similar compounds have been characterized using various spectroscopic techniques. For example, the structure of azo-benzoic acids and their precursors was confirmed using NMR, UV–VIS, and IR spectroscopy, and molecular structures were optimized using density functional theory . The structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, providing detailed information about its molecular geometry .

Chemical Reactions Analysis

The chemical behavior of benzaldehyde derivatives under different conditions has been studied. For instance, the photochemical and acid-catalyzed rearrangements of a benzaldehyde derivative leading to various products have been explored . The base-mediated oxygenative benzannulation reaction of α,β-unsaturated aldehydes is another example of a chemical reaction involving benzaldehyde derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives can be deduced from spectroscopic studies and theoretical calculations. The spectroscopic study and structure of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde provide insights into their vibrational and energetic data, as well as electronic properties like HOMO, LUMO energies, and absolute electronegativity . The major urinary metabolite of 4-(4-fluorophenoxy)benzaldehyde semicarbazone after oral dosing to rats indicates the metabolic stability and potential bioactivity of such compounds .

Wissenschaftliche Forschungsanwendungen

Biochemical Model Studies : In the context of biochemical models, one study explored the cooxidation of styrene by horseradish peroxidase and phenols, demonstrating the role of 2-(4-Methylphenoxy)benzaldehyde in this process. The study emphasized the significance of molecular oxygen and various reaction components in the formation of styrene oxide, providing insights into the protein-mediated cooxidation of styrene by hemoglobin and myoglobin (Ortiz de Montellano & Grab, 1987).

Chemosensor Development : Research has been conducted on developing fluorescent chemosensors for pH, using compounds related to 2-(4-Methylphenoxy)benzaldehyde. These studies highlight the ability of such compounds to differentiate between normal cells and cancer cells, based on pH levels. The fluorescent intensity of these compounds increases with pH, making them effective for identifying different pH environments, which is crucial in medical and biological research (Dhawa et al., 2020).

Catalytic Reactions and Synthesis : Several studies have focused on the role of 2-(4-Methylphenoxy)benzaldehyde in catalytic reactions and synthesis processes. This includes its use in the synthesis of complex organic compounds and the study of reaction mechanisms. These applications are critical in the development of new materials and pharmaceuticals (Banerjee et al., 2013).

Bioproduction of Benzaldehyde : Research into the bioproduction of benzaldehyde, a compound related to 2-(4-Methylphenoxy)benzaldehyde, has shown promising results. This includes studies on optimizing conditions for enhanced bioproduction, which is significant for the flavor industry. The use of specific yeast strains and bioreactors for this purpose demonstrates the potential of biotechnological applications in producing valuable chemicals (Craig & Daugulis, 2013).

Environmental Applications : Investigations into the anaerobic degradation of cresols, chemically related to 2-(4-Methylphenoxy)benzaldehyde, have provided insights into environmental applications. These studies focus on the breakdown of pollutants by bacteria, highlighting the potential for bioremediation strategies to manage environmental contaminants (Rudolphi et al., 2004).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-6-8-13(9-7-11)16-14-5-3-2-4-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSRCJKQVYKILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363058 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenoxy)benzaldehyde | |

CAS RN |

19434-35-6 | |

| Record name | 2-(4-methylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)